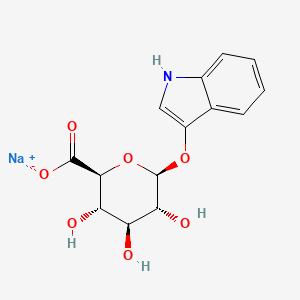

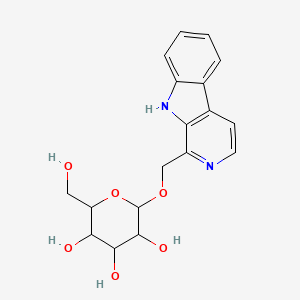

3-Indolyl B-D-glucuronide sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Indolyl B-D-glucuronide sodium salt is a sodium salt form of 3-Indolyl B-D-glucuronide . It is a chemical compound widely used in the biomedical industry for research purposes . It is utilized as a substrate in enzymatic assays to study glucuronidation reactions and drug metabolism .

Molecular Structure Analysis

The molecular formula of 3-Indolyl B-D-glucuronide sodium salt is C14H14NNaO7 . The average mass is 331.253 Da .Chemical Reactions Analysis

3-Indolyl B-D-glucuronide sodium salt is a chromogenic substrate for β-glucuronidase (GUS) gene detection . When it reacts with the GUS enzyme, it generates a blue color at the end of the reaction .Physical And Chemical Properties Analysis

3-Indolyl B-D-glucuronide sodium salt is a white to off-white powder . It is soluble in water at 10mg/ml . It is light sensitive and incompatible with oxidizing agents and heat .Wissenschaftliche Forschungsanwendungen

Congenital Pseudohypoaldosteronism Research : A study on a newborn with poor drinking, vomiting, and weight loss found increased levels of urinary aldosterone-18-glucuronide. The study indicated the role of indomethacin, a compound related to indolyl compounds, in inhibiting prostaglandins with saluretic activity, suggesting its involvement in the pathogenesis of salt wasting in pseudohypoaldosteronism (Rampini et al., 1978).

Diagnostic Applications in Microbiology : A new medium using 5-bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt (a compound similar to 3-Indolyl B-D-glucuronide sodium salt) for Escherichia coli demonstrated increased isolation rates in urine samples. This study highlights the utility of indolyl compounds in diagnostic microbiology (Kodaka et al., 1995).

Analgesic and Anti-Inflammatory Activities : Research on bis(indolyl)methanes, related to indolyl compounds, showed significant analgesic and anti-inflammatory activity without ulcerogenic activity, suggesting potential therapeutic applications (Sujatha et al., 2009).

Kinetic Investigation in Capillary Chromatography : A study on Indol-3-ylcarbinol (I3C), an intermediate product of indolyl compound hydrolysis, developed a micellar electrokinetic capillary chromatography method for qualitative and quantitative determination of indolyl oligomers. This has implications for understanding the transformation kinetics of such compounds (Agerbirk et al., 1996).

Antileishmanial Agents : Indolylquinoline derivatives were found to be cytotoxic to Leishmania donovani promastigotes and amastigotes in vitro and effective in treating murine visceral leishmaniasis. This highlights the potential of indolyl derivatives as antileishmanial agents (Chakrabarti et al., 1999).

Rapid Bacterial Detection : A paper test strip based on β-glucuronidase activity using 5-bromo-4-chloro-3-indolyl-β-d-glucuronide sodium salt for detecting Escherichia coli in clinical settings demonstrates the potential of indolyl compounds in rapid, sensitive bacterial detection (Hossain et al., 2012).

Glucuronoyl Esterases Assays : Research on glucuronoyl esterases used methyl esters of chromogenic 4-nitrophenyl and 5-bromo-4-chloro-3-indolyl β-D-glucuronides for qualitative and quantitative assay. This work contributes to understanding enzyme activity relevant to plant cell wall degradation (Fraňová et al., 2016).

Eigenschaften

IUPAC Name |

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO7.Na/c16-9-10(17)12(13(19)20)22-14(11(9)18)21-8-5-15-7-4-2-1-3-6(7)8;/h1-5,9-12,14-18H,(H,19,20);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEHJKGNQBSGOE-CYRSAHDMSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14NNaO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium (2S,3S,4S,5R,6S)-6-((1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[3,3',3''-(Phosphinidyne-κP)tris[benzenesulfonato]](3-)]-Palladate(3-) Sodium](/img/no-structure.png)

![7-Bromo-3-methylimidazo[1,5-a]pyridine](/img/structure/B569981.png)

![2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol](/img/structure/B569996.png)